ST1936 oxalate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

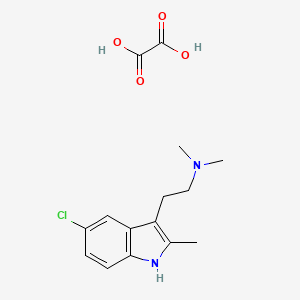

2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2.C2H2O4/c1-9-11(6-7-16(2)3)12-8-10(14)4-5-13(12)15-9;3-1(4)2(5)6/h4-5,8,15H,6-7H2,1-3H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSPBPPTDFRVGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(C)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ST1936 Oxalate: A Selective 5-HT6 Receptor Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST1936 oxalate (B1200264) is a potent and selective agonist for the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. The 5-HT6 receptor is a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. ST1936 serves as a valuable pharmacological tool for elucidating the physiological roles of the 5-HT6 receptor and for exploring its therapeutic potential. This technical guide provides a comprehensive overview of ST1936 oxalate, including its binding affinity, functional activity, and detailed methodologies for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency.

Table 1: Receptor Binding Affinity of ST1936

| Receptor | Species | Kᵢ (nM) | Reference |

| 5-HT6 | Human | 13 | [1][2] |

| 5-HT7 | Human | 168 | [1][2] |

| 5-HT2B | Human | 245 | [1][2] |

| α2 Adrenergic | Human | 300 | [1][2] |

| 5-HT1A | Human | Moderate Affinity | [3] |

Table 2: Functional Activity of ST1936

| Assay | Effect | IC₅₀ / EC₅₀ | Reference |

| Spontaneous Excitatory Postsynaptic Currents | Reduction in frequency | 1.3 µM (IC₅₀) | [2] |

| cAMP Accumulation | Full Agonist | 16 nM (EC₅₀) in BHK fibroblasts | [4] |

| Ca²⁺ Concentration | Increase | - | [1][2] |

| Fyn Kinase Phosphorylation | Increase | - | [1][2] |

| ERK1/2 Activation | Regulation | - | [1][2] |

Table 3: In Vivo Neurochemical Effects of ST1936 in Rats (i.p. administration)

| Brain Region | Neurotransmitter | Dose (mg/kg) | Peak Increase (%) | Reference |

| Prefrontal Cortex (PFCX) | Dopamine (DA) | 5, 10, 20 | Dose-dependent increase | [2] |

| Prefrontal Cortex (PFCX) | Noradrenaline (NA) | 5, 10, 20 | Dose-dependent increase | [2] |

| Nucleus Accumbens (NAc) Core | Dopamine (DA) | 10 | 179 | [2] |

| Nucleus Accumbens (NAc) Core | Dopamine (DA) | 20 | 201 | [2] |

| Nucleus Accumbens (NAc) Core | Noradrenaline (NA) | 20 | 231 | [2] |

Signaling Pathways

Activation of the 5-HT6 receptor by an agonist like ST1936 initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to a Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][6][7] This increase in cAMP can then activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors like CREB.

Furthermore, the 5-HT6 receptor can also signal through non-canonical pathways. It has been shown to interact with Fyn, a Src family tyrosine kinase, leading to the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[6][7] ST1936 has been demonstrated to stimulate these downstream effectors.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. buczynski-gregus.com [buczynski-gregus.com]

- 3. Overview of brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Using microdialysis to analyse the passage of monovalent nanobodies through the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways of ST1936, Emapticap, and Oxalate

A Note to the Reader: The initial request for information on the "downstream signaling pathways of ST1936 oxalate (B1200264) activation" appears to conflate three distinct molecular entities and processes. Our comprehensive review of the scientific literature indicates that ST1936, a serotonin (B10506) receptor agonist, and oxalate, a metabolic end product, do not have a known direct signaling relationship. Similarly, emapticap, a CCL2 inhibitor, operates through a pathway independent of both ST1936 and oxalate.

This guide, therefore, addresses the core of your query by providing an in-depth technical overview of the downstream signaling pathways for each of these three topics separately. We trust this revised structure will provide a clear and accurate resource for your research and development endeavors.

Section 1: ST1936 and its Downstream Signaling Pathways

ST1936 is a selective agonist for the serotonin 6 (5-HT6) receptor, which is primarily expressed in the central nervous system. Its activation triggers a cascade of intracellular events that modulate neuronal function.

Quantitative Data on ST1936 Activity

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | |||

| 5-HT6 Receptor | 13 nM | Human | [1] |

| 5-HT7 Receptor | 168 nM | Human | [1] |

| 5-HT2B Receptor | 245 nM | Human | [1] |

| α2 Adrenergic Receptor | 300 nM | Human and Rat | [1] |

| Functional Activity | |||

| IC50 (spontaneous excitatory postsynaptic currents) | 1.3 µM | Rat | [1] |

Experimental Protocols

A representative experimental protocol for assessing the effect of ST1936 on neurotransmitter levels in the brain is in vivo microdialysis.

Protocol: In Vivo Microdialysis for Neurotransmitter Level Assessment

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Surgical Implantation: Guide cannulae for microdialysis probes are stereotaxically implanted into the brain regions of interest, such as the medial prefrontal cortex (PFCx) and the nucleus accumbens (NAc). Animals are allowed to recover for a minimum of 24 hours.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

-

Drug Administration: ST1936 is administered intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20 mg/kg).

-

Sample Collection: Dialysate collection continues for a set period post-administration (e.g., 3 hours).

-

Neurotransmitter Analysis: The concentrations of dopamine (B1211576) (DA), norepinephrine (B1679862) (NA), and serotonin (5-HT) in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the mean baseline values. Statistical analysis is performed to determine the significance of any changes.[2]

Signaling Pathway Diagrams

Caption: Downstream signaling of the 5-HT6 receptor agonist ST1936.

Section 2: Emapticap (NOX-E36) and its Downstream Signaling Pathways

Emapticap (NOX-E36) is a Spiegelmer, a type of L-RNA aptamer, that specifically binds to and inhibits the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). By neutralizing CCL2, emapticap blocks its interaction with its receptor, CCR2, thereby inhibiting downstream inflammatory signaling.

Quantitative Data on Emapticap (NOX-E36) Activity

| Parameter | Value/Effect | Condition | Reference |

| In Vitro Activity | |||

| Inhibition of CCL2-mediated migration | Significant at 1 nM | Human monocytic leukemia cell line THP-1 | |

| Clinical Trial Data (Type 2 Diabetic Patients with Albuminuria) | |||

| Reduction in urinary albumin/creatinine ratio (ACR) from baseline | 29% (P < 0.05) | 12 weeks of treatment | |

| Change in HbA1c vs. placebo | -0.35% vs. +0.12% (P = 0.026) | 4 weeks after last dose | [3] |

Experimental Protocols

A key experiment to determine the efficacy of emapticap is the cell migration assay.

Protocol: Chemotaxis Assay (Boyden Chamber)

-

Cell Culture: A monocytic cell line expressing CCR2, such as THP-1, is cultured under standard conditions.

-

Chamber Setup: A Boyden chamber or a similar transwell migration system is used. The chamber consists of two compartments separated by a microporous membrane.

-

Chemoattractant: Recombinant human CCL2 is placed in the lower chamber to act as a chemoattractant.

-

Inhibitor Treatment: The THP-1 cells are pre-incubated with various concentrations of emapticap (NOX-E36) or a control substance.

-

Cell Seeding: The treated cells are then seeded into the upper chamber.

-

Incubation: The chamber is incubated for a period sufficient to allow cell migration (e.g., 2-4 hours) at 37°C in a CO2 incubator.

-

Quantification of Migration: The number of cells that have migrated through the membrane to the lower chamber is quantified. This can be done by staining the cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence with a plate reader.

-

Data Analysis: The percentage of migrating cells in the presence of emapticap is compared to the control to determine the inhibitory effect.

Signaling Pathway Diagrams

Caption: Mechanism of action of emapticap in blocking CCL2-CCR2 signaling.

Section 3: Oxalate-Induced Signaling Pathways in Renal Cells

High concentrations of oxalate are toxic to renal epithelial cells and are a major factor in the formation of calcium oxalate kidney stones. Oxalate exposure triggers multiple stress-related signaling pathways, leading to cell injury, inflammation, and apoptosis.

Quantitative Data on Oxalate Effects

Due to the nature of the research, quantitative data often focuses on relative changes in protein expression or cell viability rather than specific binding affinities.

| Parameter | Effect | Cell Type | Reference |

| Cell Viability | Reduced with increasing oxalate concentration | HK-2 cells | [4] |

| Protein Expression | Increased levels of NLRP3 and caspase-1 | HK-2 cells | [4] |

| Gene Expression | Upregulation of immediate early genes, osteopontin, and chemokines | Renal epithelial cells | [5][6] |

Experimental Protocols

To investigate oxalate-induced cellular responses, researchers often use in vitro models with renal cell lines.

Protocol: Assessment of Oxalate-Induced Apoptosis in HK-2 Cells

-

Cell Culture: Human kidney-2 (HK-2) cells, a proximal tubular epithelial cell line, are cultured in an appropriate medium (e.g., Keratinocyte-SFM).

-

Oxalate Treatment: Cells are treated with varying concentrations of sodium oxalate (e.g., 0.5-2 mM) for a specified duration (e.g., 24-48 hours). A control group receives no oxalate.

-

Apoptosis Detection: Apoptosis can be assessed using several methods:

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blotting for Apoptosis Markers: Cell lysates are analyzed for the expression of key apoptosis-related proteins, such as cleaved caspase-3, Bax, and Bcl-2.

-

TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

-

ROS Measurement: The production of reactive oxygen species (ROS) can be measured using fluorescent probes like DCFH-DA.

-

Data Analysis: The percentage of apoptotic cells or the expression levels of apoptotic proteins in oxalate-treated cells are compared to the control group.

Signaling Pathway Diagrams

Caption: Key signaling pathways activated by oxalate in renal cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A microdialysis study of ST1936, a novel 5-HT6 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C-C motif-ligand 2 inhibition with emapticap pegol (NOX-E36) in type 2 diabetic patients with albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Mechanisms mediating oxalate-induced alterations in renal cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dl.begellhouse.com [dl.begellhouse.com]

An In-depth Technical Guide to the Potential Role of ST1936 Oxalate in Modulating Cholinergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document explores the potential role of ST1936 oxalate (B1200264) in modulating cholinergic pathways. This analysis is based on the known pharmacology of ST1936 oxalate as a selective 5-HT6 receptor agonist and the observed effects of other compounds in the same class on the cholinergic system. Direct experimental evidence for the effects of this compound on cholinergic pathways is not currently available in the reviewed literature.

Introduction

This compound is a synthetic compound recognized for its high affinity and selectivity as an agonist for the serotonin (B10506) 6 (5-HT6) receptor. The cholinergic system, primarily mediated by the neurotransmitter acetylcholine (B1216132) (ACh), plays a crucial role in regulating cognitive processes, including learning, memory, and attention.[1][2] Deficits in cholinergic signaling are a well-established hallmark of neurodegenerative diseases such as Alzheimer's disease.[1][2]

While this compound's primary target is the serotonergic system, emerging evidence on the functional interplay between 5-HT6 receptors and cholinergic neurotransmission suggests a potential indirect modulatory role. This technical guide aims to synthesize the existing knowledge on this compound and the broader class of 5-HT6 receptor agonists to build a scientifically-grounded hypothesis on its potential interactions with cholinergic pathways. This document will present the known molecular pharmacology of this compound, extrapolate potential mechanisms of cholinergic modulation based on related compounds, propose experimental designs to validate these hypotheses, and provide a framework for future research in this area.

Pharmacological Profile of this compound

This compound is characterized as a potent and selective 5-HT6 receptor agonist. Its primary mechanism of action involves binding to and activating 5-HT6 receptors, which are Gs-coupled receptors that stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound for various serotonin and adrenergic receptors are summarized in the table below.

| Receptor | Ki (nM) |

| Human 5-HT6 | 13 |

| Human 5-HT7 | 168 |

| Human 5-HT2B | 245 |

| Human α2-adrenergic | 300 |

| Data sourced from publicly available pharmacological databases. |

Downstream Signaling

Activation of 5-HT6 receptors by ST1936 has been shown to initiate a cascade of intracellular signaling events. These include:

-

Increased intracellular Ca2+ concentration: A key second messenger involved in numerous cellular processes, including neurotransmitter release.

-

Phosphorylation of Fyn kinase: A member of the Src family of tyrosine kinases implicated in synaptic plasticity.

-

Regulation of ERK1/2 activation: The extracellular signal-regulated kinase pathway is crucial for synaptic plasticity and memory formation.

The 5-HT6 Receptor and the Cholinergic System: An Indirect Connection

While direct studies on this compound's impact on the cholinergic system are lacking, research on other 5-HT6 receptor ligands provides a compelling basis for a potential interaction. Both 5-HT6 receptor agonists and antagonists have been observed to modulate cholinergic neurotransmission and exhibit pro-cognitive effects.[3][4][5]

A noteworthy example is the 5-HT6 receptor partial agonist, E-6801 . Studies have demonstrated that E-6801 enhances recognition memory by a combined modulation of both cholinergic and glutamatergic neurotransmission.[6][7][8] Furthermore, E-6801 has been shown to reverse the memory deficits induced by the muscarinic receptor antagonist, scopolamine, a classic model of cholinergic hypofunction.[4][5][8] This suggests that activation of 5-HT6 receptors can, at least in some contexts, compensate for or overcome deficits in cholinergic signaling.

The paradoxical finding that both agonists and antagonists at the 5-HT6 receptor can lead to pro-cognitive effects suggests a complex regulatory role for this receptor in cognitive function, which may be dependent on the specific neuronal circuits and the baseline level of cholinergic and other neurotransmitter activity.[3][9]

Hypothetical Mechanism of this compound's Influence on Cholinergic Pathways

Based on the available evidence, we can propose a hypothetical signaling pathway for how this compound might modulate cholinergic neurons. Activation of 5-HT6 receptors, which are expressed on GABAergic and glutamatergic neurons, could lead to a downstream modulation of acetylcholine release.

Proposed Experimental Protocols for Validation

To empirically test the hypothesis that this compound modulates cholinergic pathways, a series of in vitro and in vivo experiments are necessary.

In Vitro Acetylcholine Release Assay

-

Objective: To determine the direct effect of this compound on acetylcholine release from brain tissue.

-

Methodology:

-

Preparation of brain slices or synaptosomes from relevant brain regions (e.g., hippocampus, prefrontal cortex).

-

Pre-incubation of the preparations with [3H]-choline to label the acetylcholine pool.

-

Superfusion of the preparations with artificial cerebrospinal fluid (aCSF).

-

Stimulation of acetylcholine release using high potassium concentration or electrical field stimulation.

-

Application of varying concentrations of this compound during the stimulation phase.

-

Collection of superfusate fractions and quantification of [3H]-acetylcholine release by liquid scintillation counting.

-

Inclusion of a 5-HT6 antagonist to confirm receptor-specific effects.

-

In Vivo Microdialysis

-

Objective: To measure extracellular acetylcholine levels in the brains of living animals following administration of this compound.

-

Methodology:

-

Surgical implantation of a microdialysis probe into a target brain region (e.g., prefrontal cortex) of an anesthetized rodent.

-

Continuous perfusion of the probe with aCSF and collection of dialysate samples.

-

Systemic administration of this compound (e.g., intraperitoneal injection).

-

Analysis of acetylcholine concentrations in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Comparison of acetylcholine levels before and after drug administration.

-

Behavioral Assessment of Pro-Cognitive Effects

-

Objective: To evaluate the ability of this compound to reverse cholinergic-deficit-induced cognitive impairment.

-

Methodology:

-

Use of a recognized cognitive task, such as the Novel Object Recognition (NOR) test or the Morris Water Maze (MWM).

-

Induction of a cognitive deficit using the muscarinic receptor antagonist scopolamine.

-

Administration of this compound prior to the cognitive testing.

-

Measurement of performance metrics (e.g., discrimination index in NOR, escape latency in MWM).

-

Comparison of performance between vehicle-treated, scopolamine-treated, and this compound + scopolamine-treated groups.

-

References

- 1. Cholinergic - Wikipedia [en.wikipedia.org]

- 2. Possible role of the cholinergic system and disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT(6) receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. E-6801 - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. E-6801, a 5-HT6 receptor agonist, improves recognition memory by combined modulation of cholinergic and glutamatergic neurotransmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Impact of ST1936 Oxalate on GABAergic Neurotransmission

A comprehensive review of its mechanism of action, experimental data, and therapeutic potential for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed examination of ST1936 oxalate (B1200264) and its effects on γ-aminobutyric acid (GABAergic) neurotransmission. Extensive literature review and data analysis have been conducted to synthesize the current understanding of this compound's interaction with the GABAergic system. This document outlines the molecular mechanisms, summarizes quantitative findings, and details the experimental protocols used to elucidate the effects of ST1936 oxalate. Visual diagrams of key pathways and experimental workflows are provided to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction to GABAergic Neurotransmission

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its signaling is crucial for maintaining the balance between neuronal excitation and inhibition, and its dysregulation is implicated in numerous neurological and psychiatric disorders. GABA exerts its effects through ionotropic GABAA receptors and metabotropic GABAB receptors. The concentration of GABA in the synaptic cleft is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA into neurons and glial cells.

This compound: A Modulator of GABAergic Signaling

This compound has emerged as a significant compound of interest due to its potential to modulate GABAergic neurotransmission. Research indicates that its primary mechanism of action involves the potent and selective inhibition of the GABA transporter 1 (GAT-1). By blocking GAT-1, this compound effectively increases the extracellular concentration of GABA, thereby enhancing GABAergic tone.

Mechanism of Action

The signaling pathway affected by this compound is initiated by its binding to GAT-1, preventing the reuptake of GABA from the synaptic cleft. This leads to an accumulation of GABA, which can then activate both synaptic and extrasynaptic GABAA and GABAB receptors for a prolonged period. The enhanced activation of these receptors results in increased inhibitory postsynaptic currents (IPSCs) and a general dampening of neuronal excitability.

The Role of 5-HT6 Receptor Modulation in Cognitive Function: A Technical Guide Featuring the Agonist ST1936 Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the burgeoning field of 5-HT6 receptor modulation as a therapeutic strategy for enhancing cognitive function. While direct research on the selective 5-HT6 receptor agonist ST1936 oxalate (B1200264) in cognition is nascent, this document leverages the broader understanding of 5-HT6 receptor pharmacology to contextualize its potential role. We will delve into the complex signaling pathways, the paradoxical effects of both agonists and antagonists, and provide detailed experimental protocols for assessing cognitive outcomes in preclinical models.

The 5-HT6 Receptor: A Promising Target for Cognitive Enhancement

The 5-HT6 receptor, a member of the serotonin (B10506) receptor family, is almost exclusively expressed in the central nervous system, with high densities in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[1][2] This localization has made it a compelling target for the development of novel therapeutics aimed at treating cognitive deficits associated with neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease and schizophrenia.[1] Manipulation of 5-HT6 receptor activity has been shown to alter the transmission of several key neurotransmitters involved in memory, including acetylcholine (B1216132) and glutamate.[3]

The Paradox of 5-HT6 Receptor Modulation: Agonists vs. Antagonists

A fascinating and complex aspect of 5-HT6 receptor pharmacology is the observation that both antagonists and, paradoxically, agonists have demonstrated pro-cognitive effects in preclinical studies.[4] While 5-HT6 receptor antagonists have been more extensively studied and have been shown to improve performance in various learning and memory paradigms, evidence also suggests that agonists can enhance memory.[2][4] This suggests a complex regulatory role for the 5-HT6 receptor in cognitive processes. The exact mechanisms underlying these convergent effects are still under investigation but may involve biased signaling, receptor desensitization, or effects on different neuronal populations.

ST1936 Oxalate: A Selective 5-HT6 Receptor Agonist

This compound is a high-affinity and selective agonist for the 5-HT6 receptor. While its effects on cognitive function have not been extensively reported in publicly available literature, its pharmacological profile places it as a valuable tool for probing the role of 5-HT6 receptor activation in neuronal processes. One study has shown that activation of the 5-HT6 receptor by ST1936 can inhibit corticostriatal glutamatergic transmission, highlighting its ability to modulate key synaptic pathways.

Quantitative Data on 5-HT6 Receptor Ligands in Cognitive Models

Due to the limited direct data on this compound and cognition, the following table summarizes representative findings for other 5-HT6 receptor ligands in preclinical cognitive tests. This provides a comparative context for the potential effects of modulating this receptor.

| Compound Class | Compound Name | Animal Model | Cognitive Test | Key Finding |

| Agonist | E-6801 | Rat | Novel Object Recognition | Improved performance in novel object discrimination. |

| Agonist | YL-0919 | Rat | Morris Water Maze, Novel Object Recognition | Exerted a significant memory-enhancing effect.[2] |

| Antagonist | SB-271046 | Rat | Conditioned Emotion Response | Reversed cholinergic- and glutamatergic-induced deficits in associative learning.[4] |

| Antagonist | SB-742457 | Rodents/Primates | Various learning and memory paradigms | Improvement of cognitive performance.[5] |

Key Experimental Protocols for Assessing Cognitive Function

The Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.

Objective: To evaluate the ability of a rodent to learn and remember the location of a hidden escape platform in a circular pool of water, using distal visual cues.

Materials:

-

A large circular tank (typically 1.5-2 meters in diameter for rats) filled with opaque water (e.g., using non-toxic white or black paint).

-

An escape platform submerged 1-2 cm below the water surface.

-

A video tracking system to record the animal's swim path, latency to find the platform, and time spent in different quadrants.

-

Distinct visual cues placed around the room, visible from within the maze.

Procedure:

-

Habituation: On the first day, allow the animal to swim freely in the pool for 60 seconds without the platform to acclimate to the environment.

-

Acquisition Phase (4-5 days):

-

Conduct 4 trials per day for each animal.

-

For each trial, gently place the animal into the water at one of four quasi-random starting positions, facing the wall of the tank.

-

Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.

-

Allow the animal to remain on the platform for 15-30 seconds to observe the surrounding visual cues.

-

Record the escape latency (time to find the platform) and swim path for each trial. A decrease in escape latency over successive days indicates learning.

-

-

Probe Trial (Day after last acquisition day):

-

Remove the platform from the pool.

-

Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located). A significant preference for the target quadrant indicates spatial memory.

-

The Novel Object Recognition (NOR) Task

The NOR task is a relatively simple and low-stress method to assess recognition memory in rodents.

Objective: To evaluate an animal's ability to recognize a familiar object versus a novel object.

Materials:

-

An open-field arena (e.g., a square or circular box).

-

Two identical objects for the familiarization phase (e.g., small plastic toys, metal objects).

-

One novel object for the test phase that differs in shape and/or texture from the familiar objects.

-

A video recording system to score the time spent exploring each object.

Procedure:

-

Habituation: On the first day, allow each animal to freely explore the empty open-field arena for 5-10 minutes to acclimate.

-

Familiarization/Training Phase:

-

On the second day, place two identical objects in the arena.

-

Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).

-

Record the total time spent actively exploring each object (sniffing, touching with the nose or paws).

-

-

Test Phase (after a retention interval, e.g., 1 hour or 24 hours):

-

Replace one of the familiar objects with a novel object.

-

Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).

-

Record the time spent exploring the familiar object and the novel object.

-

Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.

-

Signaling Pathways and Experimental Workflows

5-HT6 Receptor Signaling Pathways

The 5-HT6 receptor is canonically coupled to Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). However, research has revealed a more complex signaling network.

Experimental Workflow for Preclinical Cognitive Assessment

The following diagram illustrates a typical workflow for evaluating the effect of a compound like this compound on cognitive function in a rodent model.

Conclusion

The 5-HT6 receptor remains a highly attractive and intriguing target for the development of cognitive enhancers. While the precise role of agonists like this compound in modulating cognitive function requires further dedicated investigation, the broader research into 5-HT6 receptor pharmacology provides a strong rationale for its exploration. The paradoxical findings with both agonists and antagonists underscore the complexity of the serotonergic system's influence on learning and memory. Future research focusing on specific signaling pathways and the use of standardized, robust behavioral paradigms will be crucial in elucidating the full therapeutic potential of modulating the 5-HT6 receptor for the treatment of cognitive disorders.

References

- 1. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

ST1936 Oxalate: A Technical Guide for Studying Learning and Memory Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST1936 oxalate (B1200264) is a potent and selective agonist for the serotonin (B10506) 6 (5-HT6) receptor, a target of significant interest in the field of cognitive neuroscience. The 5-HT6 receptor is predominantly expressed in brain regions critical for learning and memory, including the hippocampus and prefrontal cortex. Modulation of 5-HT6 receptor activity has been shown to influence cholinergic and glutamatergic neurotransmission, key pathways in cognitive processes. This technical guide provides an in-depth overview of ST1936 oxalate, including its pharmacological profile, its effects on neurotransmitter systems, and detailed protocols for its use in preclinical models of learning and memory. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate the role of the 5-HT6 receptor in cognitive function and to explore its potential as a therapeutic agent.

Introduction to this compound

This compound is a high-affinity and selective agonist for the 5-HT6 serotonin receptor. Its selectivity for the 5-HT6 receptor over other serotonin receptor subtypes and other neurotransmitter receptors makes it a valuable pharmacological tool for elucidating the specific roles of this receptor in physiological and pathological processes, particularly those underlying learning and memory.

Pharmacological Profile

The affinity of ST1936 for various receptors is a critical aspect of its utility in research. Quantitative data on its binding affinity provides a clear understanding of its selectivity.

| Receptor | Ki (nM) |

| Human 5-HT6 | 13 |

| Human 5-HT7 | 168 |

| Human 5-HT2B | 245 |

| Human α2 Adrenergic | 300 |

Table 1: Binding Affinities (Ki) of ST1936 for Human Receptors.

Mechanism of Action and Signaling Pathways

The cognitive-enhancing effects of 5-HT6 receptor agonists like ST1936 are believed to be mediated through the modulation of several downstream signaling cascades within neurons. Activation of the 5-HT6 receptor, a Gs-coupled protein, initiates a series of intracellular events that can impact neuronal plasticity, a cellular correlate of learning and memory.

Primary Signaling Cascade

Upon binding of ST1936 to the 5-HT6 receptor, the alpha subunit of the Gs protein is activated, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression that are crucial for long-term memory formation.

Modulation of Fyn Kinase, ERK, and mTOR Pathways

Research on 5-HT6 receptor signaling has also implicated other important pathways involved in synaptic plasticity and memory consolidation. Activation of the 5-HT6 receptor can lead to the phosphorylation and activation of Fyn kinase, a member of the Src family of tyrosine kinases. Fyn kinase can then influence the Extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is a critical regulator of synaptic plasticity and memory. Furthermore, the mammalian target of rapamycin (B549165) (mTOR) pathway, another key regulator of protein synthesis and cell growth, has also been shown to be modulated by 5-HT6 receptor activity. The interplay of these pathways contributes to the complex effects of 5-HT6 receptor agonists on cognitive function.

Exploratory Studies of AVP-923 (Dextromethorphan/Quinidine) in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical exploratory studies of AVP-923, a combination of dextromethorphan (B48470) and quinidine (B1679956) sulfate (B86663), in various neurodegenerative disease models. AVP-923 is known commercially as Nuedexta and is approved for the treatment of pseudobulbar affect (PBA), a condition that can accompany neurological disorders like Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and multiple sclerosis (MS).[1][2] The components of AVP-923, dextromethorphan and quinidine, work in concert. Dextromethorphan is a weak N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 receptor agonist.[1][3] Quinidine, an antiarrhythmic agent, is included to increase the bioavailability of dextromethorphan by inhibiting its metabolism by the liver enzyme cytochrome P450 2D6.[1][3][4] This combination has been investigated for its potential therapeutic effects in several neurodegenerative conditions, primarily focusing on symptomatic relief.

Core Mechanism of Action

The therapeutic potential of AVP-923 in neurodegenerative diseases is thought to stem from the neuropharmacological actions of dextromethorphan. By acting as an uncompetitive antagonist at the NMDA receptor and an agonist at the sigma-1 receptor, dextromethorphan can modulate glutamatergic neurotransmission and cellular stress responses, both of which are implicated in the pathophysiology of various neurodegenerative disorders.[1][3][4] The proposed mechanism of action in the context of pseudobulbar affect is believed to involve the reduction of glutamate (B1630785) excitotoxicity.[1][4]

Preclinical Investigations in Neurodegenerative Disease Models

AVP-923 and its components have been evaluated in several preclinical models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. These studies have primarily focused on assessing the symptomatic benefits and neuroprotective potential of the drug combination.

Alzheimer's Disease Models

While much of the research on AVP-923 in the context of dementia has been clinical, focusing on agitation, preclinical models provide foundational data.[2][5] Studies in rodent models of Alzheimer's disease have been instrumental in elucidating the potential of dextromethorphan to mitigate excitotoxicity, a process implicated in the neuronal damage seen in the disease.

Parkinson's Disease Models

In the context of Parkinson's disease, research has explored the potential of dextromethorphan, a key component of AVP-923, to alleviate levodopa-induced dyskinesia.[6] The rationale for these studies is based on dextromethorphan's ability to regulate glutamate and serotonin, neurotransmitters involved in motor control.[6]

Huntington's Disease Models

The potential utility of AVP-923 in Huntington's disease is also an area of investigation, given the role of excitotoxicity in the pathogenesis of this condition. Preclinical studies in transgenic mouse models of Huntington's disease are crucial for evaluating the efficacy of agents that modulate glutamatergic signaling.

Quantitative Data from Preclinical Studies

A comprehensive summary of quantitative data from preclinical studies of AVP-923 in various neurodegenerative disease models is presented below. It is important to note that publicly available, detailed quantitative data from preclinical studies specifically on the AVP-923 combination is limited. Much of the available data focuses on the active component, dextromethorphan, or is from clinical trials.

| Neurodegenerative Disease Model | Animal Model | Intervention | Key Quantitative Outcomes | Reference |

| Parkinson's Disease | Rat model of levodopa-induced dyskinesia | AVP-923 | Reduction in abnormal involuntary movements score | [6] |

| Alzheimer's Disease | Transgenic Mouse Model (e.g., APP/PS1) | Dextromethorphan | Improvement in cognitive performance in behavioral tasks (e.g., Morris water maze); Reduction in amyloid-beta plaque load; Modulation of inflammatory markers | |

| Huntington's Disease | Transgenic Mouse Model (e.g., R6/2) | Dextromethorphan | Improvement in motor coordination (e.g., rotarod test); Extension of lifespan; Reduction in huntingtin aggregate formation |

Note: Specific quantitative values from preclinical studies on AVP-923 are not detailed in the provided search results. The outcomes listed are based on the expected endpoints from studies investigating neuroprotective and symptomatic agents in these models.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of preclinical findings. Below are representative experimental protocols that would be employed in the study of AVP-923 in neurodegenerative disease models.

Protocol 1: Evaluation of AVP-923 on Levodopa-Induced Dyskinesia in a Rat Model of Parkinson's Disease

-

Animal Model: Adult male Sprague-Dawley rats are unilaterally lesioned with 6-hydroxydopamine (6-OHDA) in the medial forebrain bundle to induce a model of Parkinson's disease.

-

Drug Administration:

-

Rats are treated with levodopa (B1675098) (L-DOPA) to induce dyskinesia.

-

A cohort of dyskinetic rats is then treated with AVP-923 (a combination of dextromethorphan and quinidine) or placebo. The treatment is administered orally for a specified period (e.g., two weeks).[6]

-

-

Behavioral Assessment:

-

Abnormal Involuntary Movements (AIMs) are scored at regular intervals after L-DOPA administration. The scoring is typically done by a blinded observer.

-

-

Neurochemical Analysis:

-

At the end of the treatment period, brain tissue (striatum) is collected for neurochemical analysis, such as measuring dopamine (B1211576) and its metabolites using high-performance liquid chromatography (HPLC).

-

-

Histological Analysis:

-

Brain sections are processed for tyrosine hydroxylase (TH) immunohistochemistry to assess the extent of the dopaminergic lesion.

-

Protocol 2: Assessment of Neuroprotective Effects of Dextromethorphan in a Mouse Model of Alzheimer's Disease

-

Animal Model: Transgenic mice that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with familial Alzheimer's disease mutations (e.g., APP/PS1 mice) are used.

-

Drug Administration:

-

Dextromethorphan is administered to the mice, typically via oral gavage or in drinking water, starting at a pre-symptomatic or early-symptomatic age.

-

-

Behavioral Testing:

-

Cognitive function is assessed using a battery of behavioral tests, including the Morris water maze for spatial learning and memory, and the Y-maze for working memory.

-

-

Biochemical Analysis:

-

After the treatment period, brain tissue is homogenized to measure the levels of soluble and insoluble amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) using enzyme-linked immunosorbent assays (ELISAs).

-

-

Histopathological Analysis:

-

Brain sections are stained with thioflavin S or antibodies against Aβ to visualize and quantify amyloid plaques.

-

Immunohistochemistry for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) is also performed.

-

Visualizations

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved in the study of AVP-923, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. AVP-923 | ALZFORUM [alzforum.org]

- 2. Deuterated dextromethorphan/quinidine for agitation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. AVP-923, a combination of dextromethorphan hydrobromide and quinidine sulfate for the treatment of pseudobulbar affect and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AVP-786 as a promising treatment option for Alzheimer's Disease including agitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AVP-923 for Levodopa-induced Dyskinesia in Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

An In-depth Technical Guide on the Impact of Oxalate on Intracellular Calcium Levels and Associated Signaling Pathways

Disclaimer: Information regarding a specific compound designated "ST1936 oxalate" is not available in the public scientific literature based on the conducted search. This guide will, therefore, provide a comprehensive overview of the well-documented effects of oxalate (B1200264) and calcium oxalate on intracellular calcium signaling and related cellular pathways, which may be of relevance to researchers in the field.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the cellular mechanisms of oxalate-induced signaling. It summarizes key quantitative findings, details relevant experimental protocols, and visualizes the intricate signaling cascades involved.

Quantitative Data on the Cellular Effects of Oxalate

The following tables summarize quantitative data from studies investigating the impact of oxalate and calcium oxalate on various cellular parameters, many of which are directly or indirectly linked to intracellular calcium homeostasis and signaling.

Table 1: Effect of Forskolin (B1673556)/IBMX (PKA Activation) on Oxalate Transport

| Cell Line | Treatment | Effect on [14C]oxalate Transport | Citation |

| Caco2-BBE (C2) | Forskolin (625 µM) + IBMX (500 µM) for 30 min | 3.7-fold stimulation | [1][2] |

| Caco2-BBE (C2) | Forskolin/IBMX + H89 (PKA inhibitor) | Stimulation completely blocked | [2] |

Table 2: Impact of Calcium Oxalate Monohydrate (COM) on Madin-Darby Canine Kidney (MDCK) Cells

| COM Concentration | Treatment Duration | Effect on Cell Death Rate (vs. Control) | Citation |

| 0.1 mM | 48 h | +0.85% | [3] |

| 0.25 mM | 48 h | +1.8% | [3] |

| 1 mM | 48 h | +6.21% | [3] |

| 5 mM | 48 h | +12.21% | [3] |

Table 3: Regulation of Oxalate-Induced Cellular Injury by PKC Inhibitors in LLC-PK1 Cells

| Cellular Response | Pretreatment | Effect | Citation |

| Superoxide and H₂O₂ generation | Specific inhibitors of PKC-alpha or -delta | Significantly blocked | [4] |

| NADPH oxidase activity | Specific inhibitors of PKC-alpha or -delta | Significantly blocked | [4] |

| LDH release | Specific inhibitors of PKC-alpha or -delta | Significantly blocked | [4] |

| Lipid hydroperoxide formation | Specific inhibitors of PKC-alpha or -delta | Significantly blocked | [4] |

| Apoptosis | Specific inhibitors of PKC-alpha or -delta | Significantly blocked | [4] |

| H₂O₂ generation and LDH release | Silencing of PKC-alpha expression (siRNA) | Significantly attenuated | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in this guide.

Measurement of Apical Oxalate Uptake in Caco2-BBE Cells

This protocol is adapted from studies on the PKA-dependent regulation of oxalate transport.[1][2]

-

Cell Culture: Human intestinal Caco2-BBE (C2) cells are cultured to form confluent monolayers.

-

PKA Activation: To activate the PKA signaling pathway, cells are pre-incubated with a combination of forskolin (e.g., 625 µM) and 3-isobutyl-1-methylxanthine (B1674149) (IBMX) (e.g., 500 µM) for a specified duration (e.g., 30 minutes). For inhibition studies, a PKA inhibitor such as H89 is added.

-

Creation of a Chloride Gradient: An outward chloride (Cl⁻) gradient is imposed by removing extracellular Cl⁻ to drive the Cl⁻-oxalate exchange.

-

Measurement of Oxalate Influx: The DIDS-sensitive influx of radioactive [¹⁴C]oxalate is measured in exchange for intracellular Cl⁻. This provides a quantitative measure of Cl⁻-oxalate exchange activity.

-

Data Analysis: The amount of [¹⁴C]oxalate uptake is quantified and compared between control and treated groups to determine the effect of PKA activation on oxalate transport.

Assessment of Calcium Oxalate-Induced Cell Injury in MDCK Cells

This protocol outlines the methodology used to study the cytotoxic effects of calcium oxalate monohydrate (COM) crystals on renal tubular epithelial cells.[3]

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in appropriate media until they reach the desired confluency.

-

Treatment with COM Crystals: Cells are incubated with various concentrations of COM crystals (e.g., 0.1, 0.25, 1, and 5 mM) for a specified duration (e.g., 48 hours).

-

Apoptosis and Cell Death Analysis:

-

Cells are harvested and stained with Annexin V and Propidium Iodide (PI).

-

The percentage of apoptotic and necrotic cells is quantified using flow cytometry.

-

-

ROS Measurement:

-

Intracellular reactive oxygen species (ROS) are detected using the DCFH-DA assay.

-

For studies involving inhibitors, cells are pretreated with an antioxidant like N-acetylcysteine (NAC) (e.g., 10 mM for 2 hours) before COM exposure.

-

-

Western Blot Analysis: Protein expression and phosphorylation levels of key signaling molecules (e.g., ZO-1, occludin, Akt, ASK1, p38) are analyzed by Western blotting to elucidate the involved signaling pathways.

Signaling Pathways and Visualizations

Oxalate and calcium oxalate crystals trigger complex intracellular signaling cascades that are often associated with changes in intracellular calcium levels and cellular stress responses. The following diagrams, rendered in DOT language, illustrate these pathways.

PKA-Mediated Regulation of Intestinal Oxalate Transport

Activation of the PKA signaling pathway has been shown to stimulate oxalate transport in intestinal epithelial cells, a process that is crucial for oxalate homeostasis.[1][2]

Caption: PKA signaling pathway stimulating intestinal oxalate transport.

Calcium Oxalate-Induced ROS Production and Cellular Injury

Exposure of renal tubular epithelial cells to calcium oxalate crystals can lead to the production of reactive oxygen species (ROS), which in turn activates downstream signaling pathways, leading to cellular injury.[3]

Caption: COM-induced ROS production and subsequent cellular injury.

PKC-Dependent Oxidative Injury in Renal Cells by Oxalate

Oxalate can induce oxidative injury in renal tubular epithelial cells through the activation of Protein Kinase C (PKC) isoforms, leading to the activation of NADPH oxidase.[4]

Caption: Oxalate-induced, PKC-mediated oxidative injury in renal cells.

Conclusion

While the specific compound "this compound" remains unidentified in the current literature, the broader study of oxalate and calcium oxalate provides significant insights into their impact on intracellular signaling. The evidence strongly indicates that oxalate and its crystalline form can modulate key signaling pathways, including those regulated by PKA and PKC, leading to the production of reactive oxygen species and subsequent cellular injury. These effects are intrinsically linked to cellular calcium homeostasis, as many of these signaling molecules are calcium-dependent or influence intracellular calcium levels. The experimental protocols and pathway diagrams presented in this guide offer a foundational understanding for researchers investigating the cellular and molecular consequences of elevated oxalate levels. Further research in this area is critical for developing therapeutic strategies for oxalate-related pathologies, such as hyperoxaluria and kidney stone disease.

References

- 1. Activation of the PKA signaling pathway stimulates oxalate transport by human intestinal Caco2-BBE cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the PKA signaling pathway stimulates oxalate transport by human intestinal Caco2-BBE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium oxalate crystals induces tight junction disruption in distal renal tubular epithelial cells by activating ROS/Akt/p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxalate-induced activation of PKC-alpha and -delta regulates NADPH oxidase-mediated oxidative injury in renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Affinity and Selectivity of ST1936 Oxalate for Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST1936 oxalate (B1200264) is a potent and selective agonist for the serotonin (B10506) 6 (5-HT6) receptor, a G protein-coupled receptor primarily expressed in the central nervous system.[1][2] The 5-HT6 receptor is a compelling target for therapeutic intervention in a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of ST1936 oxalate for serotonin receptors, based on available scientific literature. It also details the downstream signaling pathways activated by ST1936 and outlines the general experimental methodologies used to characterize such compounds.

Data Presentation: Binding Affinity and Selectivity of this compound

The affinity of this compound for various human serotonin and other receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The available data is summarized in the table below.

| Receptor | Ki (nM) |

| Human 5-HT6 | 13 |

| Human 5-HT7 | 168 |

| Human 5-HT2B | 245 |

| Human α2 Adrenergic | 300 |

Data sourced from publicly available information.[1]

As the data indicates, this compound exhibits the highest affinity for the human 5-HT6 receptor, with significantly lower affinity for the 5-HT7, 5-HT2B, and α2 adrenergic receptors, demonstrating its selectivity.

Signaling Pathways of this compound at the 5-HT6 Receptor

ST1936 acts as a full agonist at the 5-HT6 receptor.[1] Upon binding, it initiates a cascade of intracellular signaling events. A key pathway involves the activation of the Gs alpha subunit of the G protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

Furthermore, activation of the 5-HT6 receptor by ST1936 has been shown to induce an increase in intracellular calcium ion (Ca2+) concentrations.[1] This is followed by the phosphorylation and activation of the non-receptor tyrosine kinase, Fyn. Activated Fyn, in turn, phosphorylates and activates the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is known to play a crucial role in regulating various cellular processes, including gene expression, cell proliferation, and differentiation.

Experimental Protocols

While the specific, detailed protocols used for the characterization of this compound are not fully available in the public domain, this section outlines the general methodologies for the key experiments typically employed in the pharmacological profiling of such a compound.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the binding affinity of this compound for various serotonin receptor subtypes.

General Methodology:

-

Membrane Preparation:

-

Cells stably expressing the human serotonin receptor subtype of interest are cultured and harvested.

-

The cells are lysed, and the cell membranes are isolated through centrifugation.

-

The protein concentration of the membrane preparation is determined.

-

-

Binding Reaction:

-

A constant concentration of a specific radioligand (a radioactively labeled molecule with known high affinity for the receptor) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

The reaction is allowed to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The reaction mixture is rapidly filtered through a glass fiber filter, trapping the membranes with the bound radioligand.

-

The filter is washed to remove any unbound radioligand.

-

-

Quantification:

-

The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

The IC50 value is then converted to the Ki value using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays are employed to determine the efficacy of a compound at a receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist.

Objective: To characterize the functional activity of this compound at the 5-HT6 receptor.

General Methodologies:

-

cAMP Assay:

-

Cells expressing the 5-HT6 receptor are incubated with varying concentrations of this compound.

-

Following incubation, the cells are lysed, and the intracellular concentration of cAMP is measured, typically using a competitive immunoassay (e.g., ELISA or HTRF).

-

An increase in cAMP levels in response to the compound indicates agonist activity at a Gs-coupled receptor.

-

-

Calcium Flux Assay:

-

Cells expressing the 5-HT6 receptor are loaded with a calcium-sensitive fluorescent dye.

-

The baseline fluorescence is measured.

-

This compound is added to the cells, and any change in fluorescence, indicating a change in intracellular calcium concentration, is monitored in real-time using a fluorometric plate reader.

-

-

Kinase Phosphorylation Assay (e.g., Western Blot or ELISA):

-

Cells expressing the 5-HT6 receptor are treated with this compound for a specific duration.

-

The cells are then lysed, and the total protein is extracted.

-

The levels of phosphorylated Fyn and ERK1/2 are quantified using specific antibodies against the phosphorylated forms of these proteins. An increase in phosphorylation indicates activation of these signaling pathways.

-

Conclusion

This compound is a high-affinity and selective agonist of the human 5-HT6 receptor. Its activation of the receptor leads to downstream signaling through cAMP, intracellular calcium mobilization, and the Fyn-ERK1/2 pathway. The pharmacological profile of this compound, as determined by radioligand binding and functional assays, underscores its potential as a valuable research tool for elucidating the physiological roles of the 5-HT6 receptor and as a lead compound for the development of novel therapeutics. Further studies with a more extensive selectivity panel would provide a more complete understanding of its off-target effects.

References

Methodological & Application

Application Notes and Protocols for ST1936 Oxalate in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST1936 is a potent and selective agonist for the serotonin-6 (5-HT6) receptor, demonstrating nanomolar affinity.[1] The 5-HT6 receptor is a promising therapeutic target for cognitive disorders.[1] Preclinical research in rodent models is crucial for elucidating the pharmacological profile and therapeutic potential of ST1936. These application notes provide detailed protocols for the in vivo administration of ST1936 oxalate (B1200264) in rats and summarize key quantitative data from published studies.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and receptor binding affinity data for ST1936.

Table 1: Pharmacokinetic Parameters of ST1936 in Rats Following a Single Intraperitoneal (i.p.) Dose

| Parameter | Dose (mg/kg) | Plasma | Brain |

| Cmax (ng/mL or ng/g) | 20 | Not specified | Not specified |

| Tmax (hr) | 20 | 0.25 | 1 |

| Half-life (t½) (hr) | 20 | ~1 | ~1 |

Data extracted from a study in rats following a 20 mg/kg i.p. dose. The parent compound levels decreased to below the limit of quantification 8 hours after dosing.

Table 2: Receptor Binding Affinity (Ki) of ST1936

| Receptor | Species | Ki (nM) |

| 5-HT6 | Human | 13 |

| 5-HT7 | Human | 168 |

| 5-HT2B | Human | 245 |

| α2 Adrenergic | Human & Rat | 300 |

Ki values represent the inhibition constant, indicating the concentration of the drug that binds to 50% of the receptors in a competition binding assay.

Experimental Protocols

Protocol 1: Preparation and Administration of ST1936 Oxalate for In Vivo Rodent Studies

This protocol details the preparation and intraperitoneal administration of this compound for behavioral and pharmacokinetic studies in rats.

Materials:

-

This compound powder

-

Sterile 0.9% saline solution (vehicle)

-

Sterile glass vial

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 gauge)

-

Analytical balance

-

pH meter and adjustment solutions (if necessary)

-

70% ethanol (B145695) for disinfection

Procedure:

-

Animal Acclimatization: House male Sprague-Dawley rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week for acclimatization before the experiment. Provide ad libitum access to food and water.

-

Dose Calculation:

-

Determine the desired dose of ST1936 in mg/kg. Doses of 5, 10, and 20 mg/kg have been used in previous studies.[2]

-

Weigh each rat accurately on the day of the experiment.

-

Calculate the total amount of this compound needed based on the number of animals and the desired dose.

-

-

Formulation of this compound Solution:

-

Aseptically weigh the required amount of this compound powder.

-

Transfer the powder to a sterile glass vial.

-

Add the calculated volume of sterile 0.9% saline to the vial to achieve the desired final concentration.

-

Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

If required, measure and adjust the pH of the solution to a physiologically compatible range (typically pH 6.5-7.5).

-

-

Administration:

-

Gently restrain the rat.

-

Disinfect the injection site on the lower quadrant of the abdomen with 70% ethanol.

-

Draw the calculated volume of the ST1936 solution into a sterile syringe fitted with a 25-27 gauge needle.

-

Perform an intraperitoneal (i.p.) injection, being careful to avoid puncturing the internal organs.

-

Administer the vehicle (0.9% saline) to the control group using the same procedure.

-

-

Post-Administration Monitoring:

-

Observe the animals for any immediate adverse reactions.

-

Proceed with the planned behavioral testing or sample collection at the designated time points. For pharmacokinetic studies, blood and brain tissue can be collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8 hours).

-

Protocol 2: In Vivo Electrophysiology in Anesthetized Rats

This protocol outlines the procedure for studying the effects of ST1936 on neuronal activity in anesthetized rats.

Materials:

-

This compound solution (prepared as in Protocol 1)

-

Anesthetic (e.g., chloral (B1216628) hydrate)

-

Stereotaxic apparatus

-

Recording electrodes

-

Amplifier and data acquisition system

-

Surgical instruments

Procedure:

-

Anesthesia and Surgery:

-

Anesthetize the rat with an appropriate anesthetic (e.g., chloral hydrate).

-

Mount the animal in a stereotaxic apparatus.

-

Perform a craniotomy over the brain region of interest (e.g., ventral tegmental area).

-

-

Electrophysiological Recording:

-

Lower a recording electrode into the target brain region.

-

Record baseline neuronal activity (e.g., firing rate of dopaminergic neurons).

-

-

ST1936 Administration:

-

Administer ST1936 systemically via an appropriate route (e.g., intravenous or intraperitoneal). Doses can be administered in a cumulative manner to assess dose-response effects.

-

-

Data Acquisition and Analysis:

-

Record changes in neuronal activity following ST1936 administration.

-

Analyze the data to determine the effect of the compound on neuronal firing rate and pattern.

-

Signaling Pathways and Experimental Workflows

5-HT6 Receptor Signaling Pathway

Activation of the 5-HT6 receptor, a Gs-protein coupled receptor, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Caption: 5-HT6 Receptor Signaling Cascade.

Experimental Workflow for In Vivo Rodent Study

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of ST1936 in a rodent behavioral model.

References

Application Notes and Protocols for ST1936 Oxalate in Alzheimer's Disease Mouse Models: A Hypothetical Framework

Disclaimer: The following application notes and protocols are a hypothetical and speculative framework for the use of ST1936 oxalate (B1200264) in Alzheimer's disease (AD) mouse models. As of the latest literature review, there are no published studies specifically detailing the use of ST1936 oxalate for this application. This document is intended for informational and conceptual purposes only, providing a potential roadmap for researchers interested in exploring this avenue of investigation. The experimental parameters outlined below are based on general practices for testing cognitive enhancers in AD mouse models and the known pharmacology of ST1936 as a serotonin-6 (5-HT6) receptor agonist. All protocols require rigorous optimization and validation.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein in the brain. The serotonin (B10506) 6 (5-HT6) receptor has emerged as a promising therapeutic target for cognitive enhancement in AD. Both antagonists and agonists of the 5-HT6 receptor have demonstrated procognitive effects in various animal models, believed to be mediated through the modulation of cholinergic and glutamatergic systems. This compound is a selective 5-HT6 receptor agonist. These hypothetical notes outline a potential approach to evaluating the efficacy of this compound in preclinical mouse models of Alzheimer's disease.

Data Presentation: Hypothetical Quantitative Data

The following tables present a hypothetical summary of expected quantitative outcomes from a study evaluating this compound in an AD mouse model. These are not real data and serve only as a template for data presentation.

Table 1: Hypothetical Effects of this compound on Cognitive Performance in 3xTg-AD Mice

| Treatment Group | N | Morris Water Maze (Escape Latency - Day 5, seconds) | Y-Maze (% Spontaneous Alternation) |

| Wild-Type + Vehicle | 15 | 20.5 ± 3.2 | 75.2 ± 5.1 |

| 3xTg-AD + Vehicle | 15 | 45.8 ± 5.6 | 52.1 ± 4.8 |

| 3xTg-AD + ST1936 (1 mg/kg) | 15 | 38.2 ± 4.9 | 59.8 ± 5.3 |

| 3xTg-AD + ST1936 (5 mg/kg) | 15 | 30.1 ± 4.1 | 68.5 ± 4.7 |

| 3xTg-AD + ST1936 (10 mg/kg) | 15 | 31.5 ± 4.5 | 66.9 ± 5.0 |

*p < 0.05 compared to 3xTg-AD + Vehicle. Data are presented as mean ± SEM.

Table 2: Hypothetical Effects of this compound on Neuropathological Markers in 3xTg-AD Mice

| Treatment Group | N | Hippocampal Soluble Aβ42 (pg/mg protein) | Hippocampal p-Tau (Ser202/Thr205) (% of Vehicle) |

| Wild-Type + Vehicle | 15 | 50.3 ± 8.1 | 100 ± 10.2 |

| 3xTg-AD + Vehicle | 15 | 250.7 ± 25.4 | 350.4 ± 30.1 |

| 3xTg-AD + ST1936 (1 mg/kg) | 15 | 245.1 ± 22.9 | 340.8 ± 28.5 |

| 3xTg-AD + ST1936 (5 mg/kg) | 15 | 210.5 ± 19.8 | 280.2 ± 25.6 |

| 3xTg-AD + ST1936 (10 mg/kg) | 15 | 205.3 ± 21.2 | 275.9 ± 26.3 |

*p < 0.05 compared to 3xTg-AD + Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Animal Model and Treatment

-

Animal Model: Male 3xTg-AD mice and age-matched wild-type (B6129SF2/J) controls. Mice are typically aged to 6-9 months to allow for the development of AD-like pathology and cognitive deficits.

-

Housing: Standard housing conditions (12:12 h light-dark cycle, 22 ± 2°C, ad libitum access to food and water).

-

Compound Preparation: this compound is dissolved in a vehicle of 0.9% sterile saline. The solution should be prepared fresh daily.

-

Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily for a period of 4-6 weeks. Doses might range from 1 to 10 mg/kg body weight, based on preliminary tolerability studies.

Behavioral Assays (to be performed during the last week of treatment)

-

Morris Water Maze (MWM) for Spatial Learning and Memory:

-

A circular pool (1.5 m diameter) is filled with water made opaque with non-toxic paint. A hidden platform is submerged 1 cm below the water surface.

-

Acquisition Phase: Mice are trained for 5 consecutive days with four trials per day. For each trial, the mouse is placed in the water at one of four starting positions and allowed to swim for 60 seconds to find the platform. If the mouse fails to find the platform, it is gently guided to it.

-

Probe Trial: On day 6, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.

-

-

Y-Maze for Short-Term Spatial Working Memory:

-

The Y-maze consists of three arms at a 120° angle from each other.

-

Each mouse is placed in the center of the maze and allowed to explore freely for 8 minutes.

-

The sequence of arm entries is recorded. A spontaneous alternation is defined as entry into all three arms on consecutive choices.

-

The percentage of spontaneous alternations is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.

-

Biochemical and Histological Analysis (post-behavioral testing)

-

Tissue Collection: Mice are euthanized, and brains are rapidly harvested. One hemisphere is snap-frozen for biochemical analysis, and the other is fixed in 4% paraformaldehyde for histology.

-

ELISA for Aβ Levels:

-

The frozen hippocampus is homogenized in an appropriate lysis buffer.

-

Soluble and insoluble fractions are separated by centrifugation.

-

Aβ40 and Aβ42 levels in each fraction are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Western Blot for Tau Phosphorylation:

-

Protein extracts from the hippocampus are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

Membranes are probed with primary antibodies against total tau and phosphorylated tau (e.g., AT8 for p-Tau at Ser202/Thr205).

-

Blots are then incubated with HRP-conjugated secondary antibodies, and bands are visualized using a chemiluminescence detection system.

-

-

Immunohistochemistry for Plaque and Tangle Pathology:

-

Paraffin-embedded brain sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed using citrate (B86180) buffer.

-

Sections are incubated with primary antibodies against Aβ (e.g., 6E10) and p-Tau (e.g., AT8).

-

Sections are then incubated with biotinylated secondary antibodies followed by an avidin-biotin-peroxidase complex.

-

The signal is developed with diaminobenzidine (DAB), and sections are counterstained with hematoxylin.

-

Plaque and tangle load can be quantified using image analysis software.

-

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway of ST1936 in a Neuron

Caption: Hypothetical signaling cascade following 5-HT6 receptor activation by ST1936.

Experimental Workflow Diagram

Caption: General experimental workflow for preclinical evaluation of ST1936.

Logical Relationship Diagram

Caption: Hypothesized logical relationship from ST1936 treatment to outcomes.

Application Notes and Protocols: ST1936 Oxalate Administration in the Morris Water Maze Test

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST1936 is a selective agonist for the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in regions crucial for learning and memory such as the hippocampus and striatum.[1] The 5-HT6 receptor is a promising target for cognitive enhancement, and both agonists and antagonists of this receptor have shown potential in modulating cognitive processes.[2][3][4] ST1936, as a selective agonist, offers a valuable tool to investigate the role of 5-HT6 receptor activation in spatial learning and memory.

The Morris water maze (MWM) is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[5] The test requires the animal to use distal visual cues to locate a hidden platform submerged in a circular pool of opaque water.[5] This application note provides a detailed protocol for the administration of ST1936 oxalate (B1200264) and the subsequent evaluation of its effects on spatial learning and memory using the Morris water maze test in mice.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes of a study investigating the effects of ST1936 oxalate on spatial learning and memory in the Morris water maze.

Table 1: Escape Latency During Acquisition Training